2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group and a trimethylpentyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,4,4-trimethylpentan-2-amine.
Acylation Reaction: The 4-bromoaniline undergoes an acylation reaction with acetic anhydride to form 4-bromoacetanilide.
Amidation Reaction: The 4-bromoacetanilide is then reacted with 2,4,4-trimethylpentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in large reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The acetamide moiety can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Reduction: Reduced forms of the acetamide.
Oxidation: Oxidized derivatives of the acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
- 2-(4-methylphenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide may confer unique reactivity and biological activity compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)10-12-6-8-13(17)9-7-12/h6-9H,10-11H2,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGIJFJDFDDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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